

An In-depth Technical Guide to the Spectral Data of 4-Fluorothioanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorothioanisole

Cat. No.: B1305291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Fluorothioanisole** (C_7H_7FS). This document is intended to serve as a core reference for the identification, characterization, and utilization of this compound in research and development.

Compound Information

- Name: **4-Fluorothioanisole**
- Synonyms: 4-Fluorophenyl methyl sulfide, 1-Fluoro-4-(methylthio)benzene
- CAS Number: 371-15-3
- Molecular Formula: C_7H_7FS ^[1]
- Molecular Weight: 142.19 g/mol
- Structure:
 - Linear Formula: $FC_6H_4SCH_3$

Spectral Data

The following sections present the key spectral data for **4-Fluorothioanisole**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **4-Fluorothioanisole**.

Table 1: ^1H NMR Spectral Data of **4-Fluorothioanisole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.35 - 7.25	m	-	2H	Ar-H (ortho to -SCH ₃)
7.05 - 6.95	m	-	2H	Ar-H (ortho to -F)
2.45	s	-	3H	-SCH ₃

Table 2: ^{13}C NMR Spectral Data of **4-Fluorothioanisole**

Chemical Shift (δ , ppm)	Assignment
162.5 (d, J = 245 Hz)	C-F
134.0 (d, J = 8 Hz)	C-S
130.5 (d, J = 3 Hz)	C (ortho to -SCH ₃)
116.0 (d, J = 22 Hz)	C (ortho to -F)
15.5	-SCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Fluorothioanisole** exhibits characteristic absorption bands.

Table 3: Infrared (IR) Spectral Data of **4-Fluorothioanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3000	Medium	Aromatic C-H Stretch
2925	Medium	Aliphatic C-H Stretch (-CH ₃)
1590	Strong	Aromatic C=C Stretch
1490	Strong	Aromatic C=C Stretch
1290	Strong	C-F Stretch
1090	Medium	C-S Stretch
820	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry (MS) Data of **4-Fluorothioanisole**

m/z	Relative Intensity (%)	Assignment
142	100	[M] ⁺ (Molecular Ion)
127	80	[M - CH ₃] ⁺
109	40	[M - SH] ⁺
96	60	[C ₆ H ₄ F] ⁺

Experimental Protocols

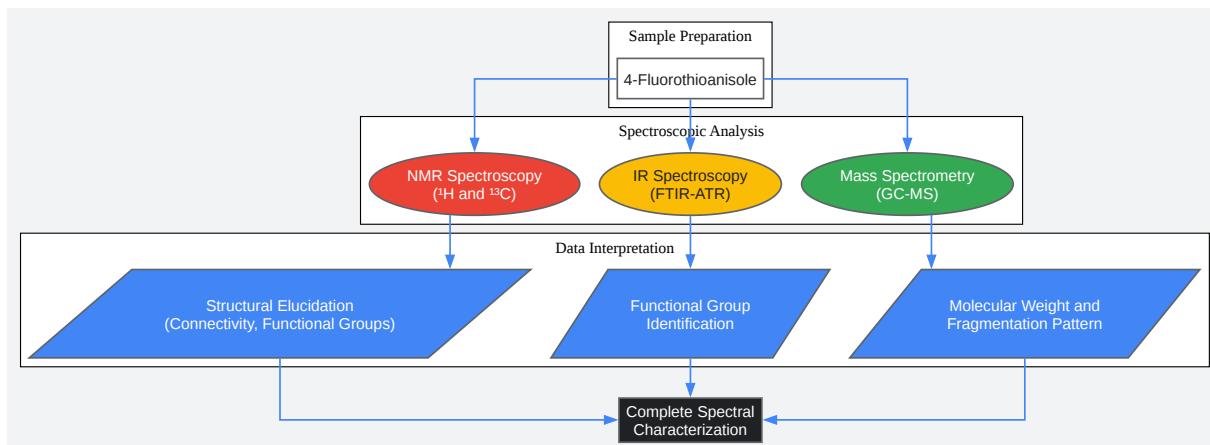
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Fluorothioanisole** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[2] The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 500 MHz Bruker NMR spectrometer.^[3]
- ^1H NMR Acquisition: A standard single-pulse experiment was used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.^[2] Typically, 8-16 scans were accumulated to achieve a good signal-to-noise ratio.^[2]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence was employed with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.^[2] Due to the lower natural abundance of ^{13}C , 128-1024 scans were averaged.^[2]
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and calibrated using the TMS signal at 0.00 ppm.

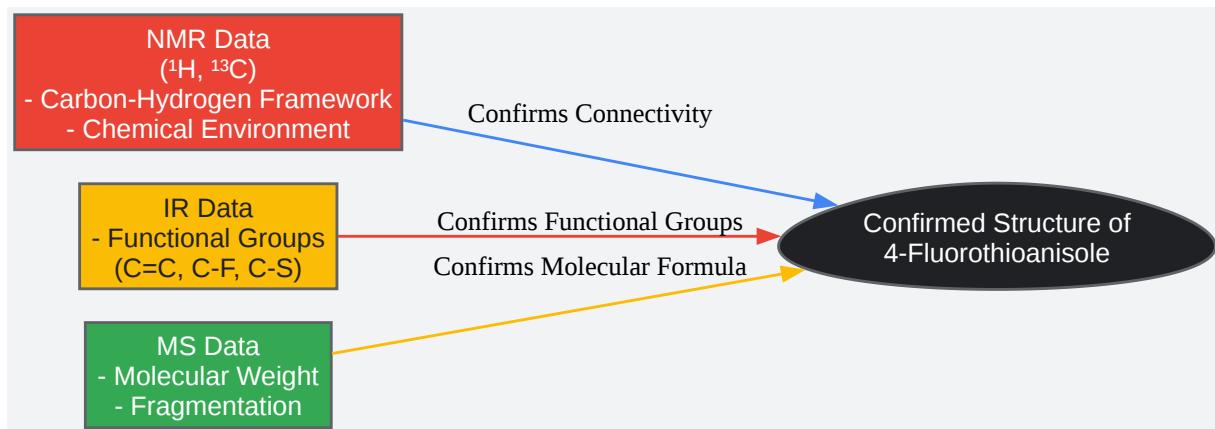
Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **4-Fluorothioanisole** was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FTIR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.
- Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The resulting spectrum was baseline corrected and the peaks were picked using the instrument's software.


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **4-Fluorothioanisole** was prepared in dichloromethane (100 ppm).

- Instrumentation: The analysis was performed using a Shimadzu GC-17A gas chromatograph coupled to a QP5050A mass spectrometer.
- Gas Chromatography (GC) Conditions:
 - Injector: Split mode (50:1 split ratio) at 250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Initial temperature of 50°C for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: Scanned from m/z 40 to 400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **4-Fluorothioanisole** was extracted and analyzed to identify the molecular ion and major fragment ions.


Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis and the relationships between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

*Workflow for the spectral analysis of **4-Fluorothioanisole**.*

[Click to download full resolution via product page](#)

Integration of spectral data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4-Fluorothioanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305291#spectral-data-of-4-fluorothioanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com